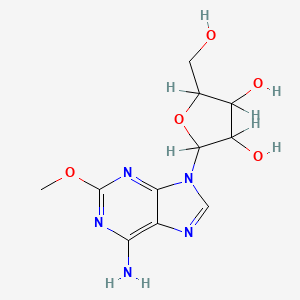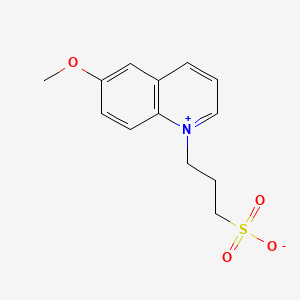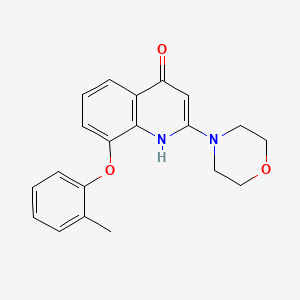
8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one
Übersicht
Beschreibung
TGX-115 is a cell-permeable, potent, and selective inhibitor of PI 3-K isoforms p110ß/p110d.
Wissenschaftliche Forschungsanwendungen
Fluorescent Chemosensors
- Selective Detection of Metal Ions : Research has shown that derivatives of quinoline, like 8-aminoquinoline-based chemosensors, have been developed for the selective detection of metal ions such as Zn²⁺ and Al³⁺. These sensors exhibit potential for biological applications, including the detection of intracellular metal ions in cancer cell lines, which indicates their utility in sensing and bioimaging technologies (Ghorai et al., 2020).
Anticorrosion Agents
- Protection of Metals : Studies on 8-hydroxyquinoline derivatives have demonstrated their effectiveness as anticorrosion agents for metals in acidic media. These compounds work by adsorbing onto the metal surface, forming a protective layer that significantly reduces corrosion. The investigation into these compounds includes electrochemical techniques and theoretical studies, suggesting their application in metal protection and maintenance (Douche et al., 2020).
Antioxidant and Anticancer Properties
- Inhibition of Cancer Cell Growth : Quinolin-8-yl derivatives have been explored for their potential in treating cancer. For example, studies on coumarin fused with quinoline structures have shown abilities to quench radicals and inhibit DNA oxidation, suggesting a novel approach for designing antioxidants and anticancer agents. The presence of electron-donating groups enhances these effects, indicating the importance of structural modifications for improved activity (Xi & Liu, 2015).
Kinase Inhibition for Cancer Therapy
- Src Kinase Inhibition : Optimization of quinolinecarbonitriles has led to potent inhibitors of Src kinase activity, an enzyme implicated in cancer progression. These compounds show promise in inhibiting Src-dependent cell proliferation, highlighting their potential in cancer therapy. Notably, specific modifications to the quinoline structure have been linked to enhanced inhibitory activity and selectivity, offering insights into the design of targeted cancer therapeutics (Boschelli et al., 2001).
Prodrug Development for Enhanced Therapeutic Efficacy
- Glucoconjugates of 8-Hydroxyquinolines : The development of glucoconjugates based on 8-hydroxyquinolines, such as clioquinol, aims to exploit the over-expression of glucose transporters in cancer cells. These conjugates are designed to be cleaved by β-glucosidase, releasing the active 8-hydroxyquinoline moiety in the vicinity of cancer cells. This strategy underlines the use of sugar conjugation to improve the targeting and efficacy of anticancer drugs (Oliveri et al., 2012).
Eigenschaften
IUPAC Name |
8-(2-methylphenoxy)-2-morpholin-4-yl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-14-5-2-3-7-17(14)25-18-8-4-6-15-16(23)13-19(21-20(15)18)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWYYZGLCNUZWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC3=C2NC(=CC3=O)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432609 | |
| Record name | BiomolKI2_000001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-methylphenoxy)-2-(4-morpholinyl)-1H-quinolin-4-one | |
CAS RN |
351071-62-0 | |
| Record name | BiomolKI2_000001 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



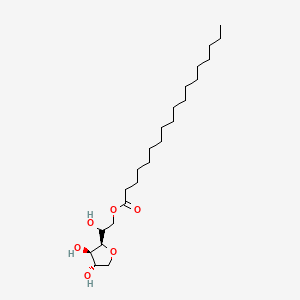
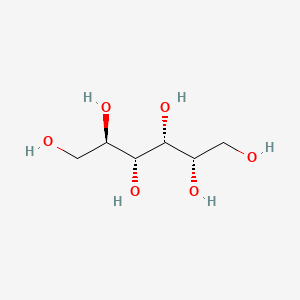
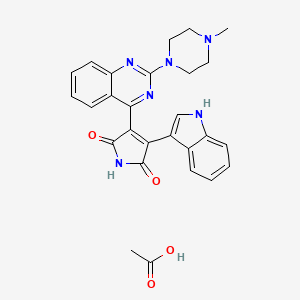
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-chloro-4-(trifluoromethyl)-5-pyrimidinecarboxamide](/img/structure/B1682160.png)
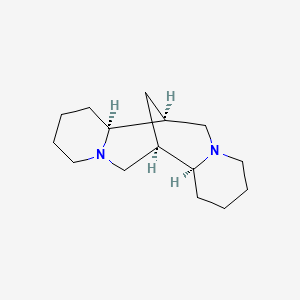
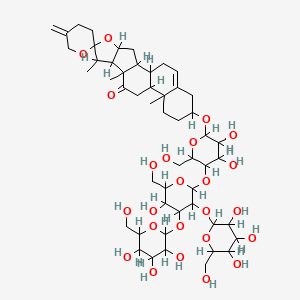
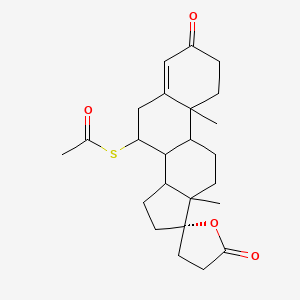
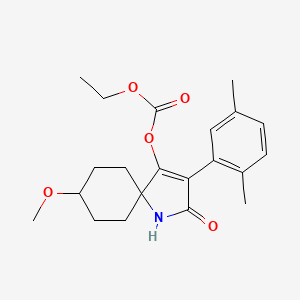
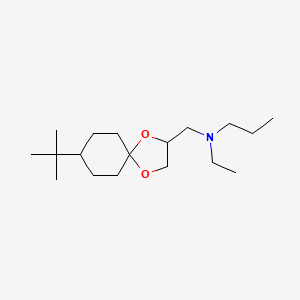
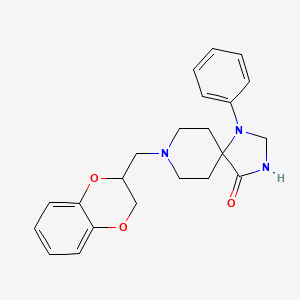
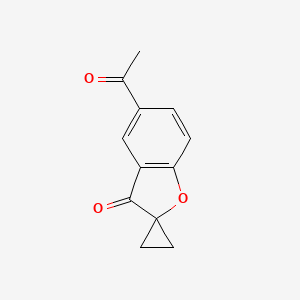
![4-[[2-[(2-Cyanophenyl)methylsulfanyl]-4-oxothieno[3,2-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B1682173.png)
